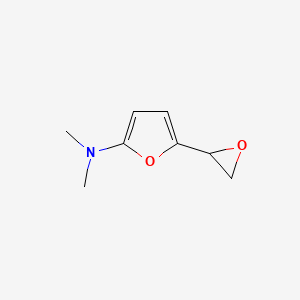
3-Aminopyrrolidine-2,5-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopyrrolidine-2,5-dione hydrochloride, also known as (3S)-3-aminopyrrolidine-2,5-dione hydrochloride, is a chemical compound with the linear formula C4H7ClN2O2 . It is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for 3-Aminopyrrolidine-2,5-dione hydrochloride is1S/C4H6N2O2.ClH/c5-2-1-3(7)6-4(2)8;/h2H,1,5H2,(H,6,7,8);1H . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Physical And Chemical Properties Analysis
3-Aminopyrrolidine-2,5-dione hydrochloride is a white to yellow solid . It has a molecular weight of 150.56 .Wissenschaftliche Forschungsanwendungen
Stereocontrolled Synthesis
3-Aminopyrrolidine-2,5-dione hydrochloride is used in stereocontrolled synthesis. For instance, chiral 3-aminopyrrolidine-2,4-diones, derived from diketopiperazines, have been utilized in the stereoselective synthesis of statine analogues, which are important in medicinal chemistry (Farran, Toupet, Martínez, & Dewynter, 2007).
Multicomponent Synthesis
It is also used in multicomponent synthesis processes. A study demonstrated the diastereoselective synthesis of 3,4-disubstituted N-aminopyrrolidine-2,5-diones through a reaction involving N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid (Adib, Ansari, & Bijanzadeh, 2011).
Synthesis of Natural Products
The compound has applications in the synthesis of natural products. For example, the synthesis of 3-acyltetramic acids, like those in the melophlin family, from α-aminoesters, utilizes 3-aminopyrrolidine-2,5-dione hydrochloride (Schobert & Jagusch, 2005).
Antimicrobial Activity
This compound plays a role in the development of antimicrobial agents. A study synthesized new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones and found that some exhibited promising antifungal activities, indicating potential use in fungicide development (Cvetković et al., 2019).
Organic Synthesis
3-Aminopyrrolidine-2,5-dione hydrochloride is also crucial in organic synthesis. A procedure for synthesizing 3-ethoxypyrrolidine-2,5-diones and related compounds from β-cyanocarboxylic acids was described, demonstrating its versatility in organic chemistry (Zanatta et al., 2012).
Structural Analysis
It is used in structural analysis studies. An example includes the synthesis and crystal structure analysis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, providing insights into the properties of pharmaceutical intermediates (Aydin et al., 2013).
Nuclear Magnetic Resonance and X-ray Crystallography
The compound is significant in nuclear magnetic resonance spectroscopy and X-ray crystallography, aiding in the study of the tautomer constitution of bioactive 3-acylpyrrolidine-2,4-diones (Nolte, Steyn, & Wessels, 1980).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Zukünftige Richtungen
While specific future directions for 3-Aminopyrrolidine-2,5-dione hydrochloride are not mentioned in the search results, the pyrrolidine scaffold is of great interest in drug discovery. This is due to its ability to generate structural diversity and modify physicochemical parameters, which can lead to the development of new compounds with different biological profiles .
Eigenschaften
IUPAC Name |
3-aminopyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.ClH/c5-2-1-3(7)6-4(2)8;/h2H,1,5H2,(H,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHCBUSTHUTKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyrrolidine-2,5-dione hydrochloride | |
CAS RN |
114841-52-0 |
Source


|
| Record name | 3-aminopyrrolidine-2,5-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2420869.png)
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B2420870.png)
![3-(4-phenoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2420871.png)
![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2420872.png)
![4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B2420873.png)
![N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2420876.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B2420878.png)

![(4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2420885.png)
![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2420888.png)
![5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2420889.png)
